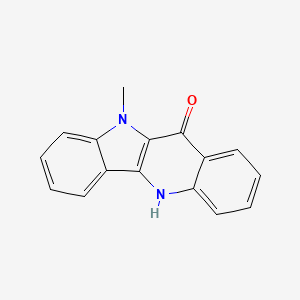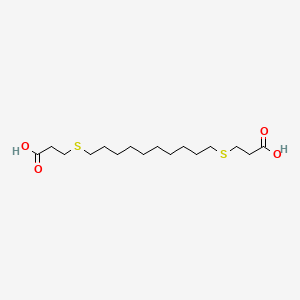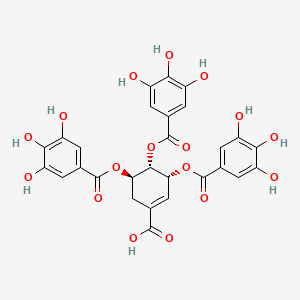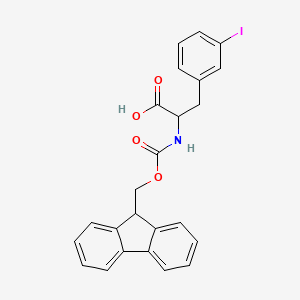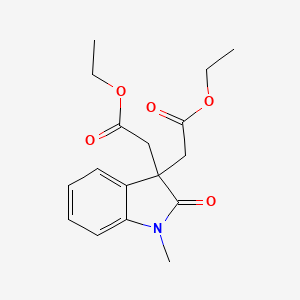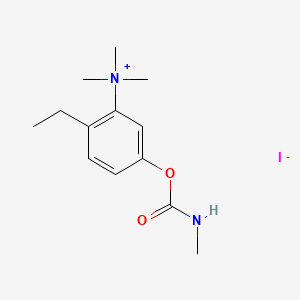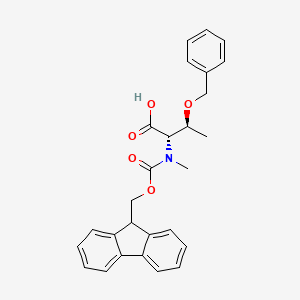
Fmoc-O-benzyl-N-methyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-O-benzyl-N-methyl-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl group at the hydroxyl side chain, and a methyl group at the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-benzyl-N-methyl-L-threonine typically involves several steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by benzylation, usually using benzyl bromide in the presence of a base such as sodium hydride.
Methylation of the Amino Group: The amino group is methylated using methyl iodide and a base like potassium carbonate.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the methylated and benzylated threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-O-benzyl-N-methyl-L-threonine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed by hydrogenolysis.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; hydrogen and palladium on carbon (Pd/C) for benzyl removal.
Major Products
Deprotection: Removal of the Fmoc group yields N-methyl-O-benzyl-L-threonine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
Fmoc-O-benzyl-N-methyl-L-threonine is widely used in scientific research, particularly in the fields of chemistry and biology:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of modified threonine residues.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Mecanismo De Acción
The primary function of Fmoc-O-benzyl-N-methyl-L-threonine is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during synthesis and is removed under basic conditions to allow for subsequent coupling reactions. The benzyl group protects the hydroxyl side chain and is removed by hydrogenolysis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-O-benzyl-L-threonine: Similar but lacks the N-methyl group.
Fmoc-O-benzyl-N-methyl-L-serine: Similar but with a serine backbone instead of threonine.
Uniqueness
Fmoc-O-benzyl-N-methyl-L-threonine is unique due to the presence of both the N-methyl and O-benzyl groups, which provide additional protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C27H27NO5 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m0/s1 |
Clave InChI |
OJELSPMZRJEODW-BVZFJXPGSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


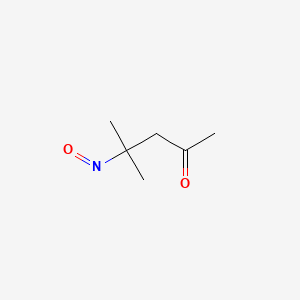

![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
